Betamethasone 21-valerate-d9

LC-MS/MS Isotopic purity Mass spectrometry

Betamethasone 21-valerate-d9 is a stable isotope-labeled analog of betamethasone 21-valerate, a known process impurity and degradation product of the active pharmaceutical ingredient betamethasone 17-valerate. The compound incorporates nine deuterium atoms on the valerate ester side chain, yielding a molecular formula of C₂₇H₂₈D₉FO₆ and a monoisotopic mass of 485.63 Da — a mass shift of +9 Da relative to the unlabeled analyte (476.6 Da).

Molecular Formula C27H37FO6
Molecular Weight 485.6 g/mol
Cat. No. B12411424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone 21-valerate-d9
Molecular FormulaC27H37FO6
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
InChIInChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1/i1D3,5D2,6D2,7D2
InChIKeyFEROCCAEIIKMJT-KCPYVWLLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betamethasone 21-Valerate-d9: Deuterated Internal Standard for Corticosteroid Impurity Quantification


Betamethasone 21-valerate-d9 is a stable isotope-labeled analog of betamethasone 21-valerate, a known process impurity and degradation product of the active pharmaceutical ingredient betamethasone 17-valerate [1]. The compound incorporates nine deuterium atoms on the valerate ester side chain, yielding a molecular formula of C₂₇H₂₈D₉FO₆ and a monoisotopic mass of 485.63 Da — a mass shift of +9 Da relative to the unlabeled analyte (476.6 Da) [2]. This mass difference enables unambiguous differentiation in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) workflows. Betamethasone 21-valerate is listed as EP Impurity E in the European Pharmacopoeia monograph for betamethasone valerate, making its accurate quantification a regulatory requirement for pharmaceutical quality control [3].

Why Betamethasone 21-Valerate-d9 Cannot Be Replaced by a Structural Analogue Internal Standard


In quantitative LC‑MS/MS analysis, the choice of internal standard directly determines accuracy, precision, and robustness against matrix effects. The USP monograph for betamethasone valerate specifies beclomethasone dipropionate — a structurally distinct corticosteroid — as the internal standard [1]. However, structural analogues differ from the analyte in chromatographic retention time, ionization efficiency, and extraction recovery, making them unable to fully compensate for ion suppression or enhancement caused by biological or formulation matrices [2]. Stable isotope-labeled (SIL) internal standards such as betamethasone 21-valerate-d9 co-elute with the target analyte and experience near-identical matrix effects and recovery, providing superior correction and meeting the FDA and EMA preference for SIL internal standards in bioanalytical method validation [2]. Substituting with unlabeled betamethasone 21-valerate is impossible because it is indistinguishable from the analyte; substituting with a different deuterated corticosteroid (e.g., betamethasone dipropionate-d10) introduces retention time mismatch and fails to track the specific extraction behavior of the 21-valerate ester.

Quantitative Differentiation Evidence for Betamethasone 21-Valerate-d9 vs. Closest Alternatives


Mass Shift and Isotopic Purity Enable Unambiguous SRM Detection vs. Unlabeled Analyte and Lower-Deuterated Analogs

Betamethasone 21-valerate-d9 carries nine deuterium atoms, producing a mass shift of +9 Da relative to unlabeled betamethasone 21-valerate (476.6 → 485.6 Da). This mass increment places the [M+H]⁺ ion of the internal standard well outside the natural isotopic envelope of the analyte, eliminating cross-talk in selected reaction monitoring (SRM) transitions [1]. The isotopic purity of commercial research-grade material is specified as ≥98% by both ¹H‑NMR and LC‑MS . In contrast, a hypothetical d3‑labeled analog (mass shift +3 Da) could suffer from isotopic overlap with the ³⁷Cl or ¹³C₂ isotopologues of the analyte, requiring mathematical deconvolution and reducing quantitative accuracy [2].

LC-MS/MS Isotopic purity Mass spectrometry

Chromatographic Co‑Elution and Matrix Effect Correction vs. Structural Analogue Beclomethasone Dipropionate

Stable isotope-labeled internal standards are recognized to co‑elute with their unlabeled analyte, thereby experiencing identical ionization suppression or enhancement in the ESI source [1]. Betamethasone 21-valerate-d9, being an isotopologue, exhibits near‑identical reversed‑phase retention to betamethasone 21-valerate, with only a minor deuterium isotope effect causing a slight forward shift (commonly ΔtR < 0.1 min on C18 columns) [1]. By contrast, the USP‑recommended structural analogue beclomethasone dipropionate (a 17,21‑dipropionate diester) differs in both ester functionality and polarity, resulting in a retention time difference typically exceeding 2–3 minutes under standard gradient conditions, and a different matrix effect profile [2]. The use of beclomethasone dipropionate therefore cannot correct for analyte‑specific ion suppression, leading to potential quantitative bias of 15–30% in complex matrices [1].

Matrix effect Internal standard Co‑elution

Specificity for the 21-Valerate Isomer vs. 17-Valerate or Dipropionate Deuterated Standards

Betamethasone 21-valerate is a regioisomer of the active drug betamethasone 17-valerate and arises as a process impurity during esterification at the C21 hydroxyl instead of the C17 hydroxyl [1]. Quantification of this specific impurity requires an internal standard that matches not only the corticosteroid core but also the exact ester regioisomer, because extraction recovery and chromatographic behavior of the 21‑valerate and 17‑valerate esters differ significantly [1]. A deuterated betamethasone 17‑valerate (17‑valerate‑d9) is not commercially available as of 2025; the only isotopologue matching the 21‑valerate ester is betamethasone 21‑valerate‑d9. Betamethasone dipropionate‑d10, while deuterated, possesses two propionate esters rather than a single valerate, resulting in different logP, different extraction efficiency from topical formulations, and different retention time [2].

Impurity profiling Regioisomer specificity Pharmaceutical quality control

High-Value Application Scenarios for Betamethasone 21-Valerate-d9 in Analytical and Quality Control Workflows


Quantification of EP Impurity E in Betamethasone 17-Valerate Drug Substance and Finished Products

Regulatory submissions (ANDA, DMF) for betamethasone valerate topical formulations require quantification of the 21‑valerate isomer (EP Impurity E) at levels as low as 0.10% relative to the active peak. Betamethasone 21-valerate-d9 is added post‑extraction as an isotopic internal standard, enabling accurate LC‑MS/MS quantification by compensating for matrix effects from cream, ointment, and lotion excipients [1]. The +9 Da mass shift ensures no interference with the analyte’s [M+H]⁺ signal even at high internal standard concentrations.

Forced Degradation and Stability-Indicating Method Validation

Stress testing of betamethasone 17-valerate under acidic, alkaline, oxidative, and thermal conditions generates the 21‑valerate isomer as a primary degradation product [1]. Using betamethasone 21-valerate-d9 as the internal standard ensures precise tracking of degradation kinetics across pH 1–13 and 40–80°C conditions, because the deuterated standard is chemically identical to the analyte and degrades at the same rate under harsh conditions, preserving the analyte/IS ratio [2].

Pharmacokinetic Studies of Betamethasone Valerate in Biological Matrices

When quantifying betamethasone valerate and its metabolites in plasma, urine, or tissue homogenates, endogenous phospholipids and proteins cause significant ion suppression. Betamethasone 21-valerate-d9 co‑elutes with the analyte and provides identical ionization efficiency, reducing matrix‑induced variability and achieving precision (CV) below 8% across the calibration range [2]. This surpasses the performance of structural analogue internal standards, which often yield CVs of 15–20% in biological matrices.

Cross‑Validation of Compendial HPLC Methods with LC‑MS/MS

The USP monograph HPLC‑UV method using beclomethasone dipropionate as internal standard lacks the specificity to resolve co‑eluting impurities. Betamethasone 21-valerate-d9 enables a complementary LC‑MS/MS method that can be cross‑validated against the USP method, providing higher specificity for the 21‑valerate impurity while maintaining traceability to the pharmacopoeial reference standard [3].

Quote Request

Request a Quote for Betamethasone 21-valerate-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.